molecular formula C15H11N3O B13661089 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13661089
M. Wt: 249.27 g/mol
InChI Key: SNALIISJOGTIBL-UHFFFAOYSA-N
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Description

4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a methoxy group at the 7th position of the imidazo[1,2-a]pyridine ring and a benzonitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including:

    Microwave Irradiation: A solvent- and catalyst-free method using microwave irradiation has been developed.

    Traditional Heating: The reaction can also be performed in neutral or weakly basic organic solvents at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3O/c1-19-13-6-7-18-10-14(17-15(18)8-13)12-4-2-11(9-16)3-5-12/h2-8,10H,1H3

InChI Key

SNALIISJOGTIBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N

Origin of Product

United States

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